2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Description
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHVMXNLAGVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595919 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-61-9 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Reduction Sequence
A notable method involves starting from quinoline or quinolinone derivatives followed by alkylation and reduction steps:
Alkylation: The precursor quinolinone (e.g., 3,4-dihydroquinolin-2(1H)-one) is alkylated at the nitrogen or carbon positions using chloroalkylamine hydrochloride salts in the presence of potassium carbonate in DMF at room temperature. This step introduces the alkyl side chain, such as the 2-methyl group.
Reduction of Nitro to Amine: Nitro-substituted intermediates are reduced to the corresponding anilines using catalytic hydrogenation (Pd/C under H2 atmosphere) or catalytic Raney nickel with hydrazine hydrate. This step is crucial for obtaining the 6-amine functionality.
Coupling Reactions: The resulting amines can be further functionalized by coupling with thiophene carbimidothioate derivatives under mild conditions in ethanol, although this step is more relevant for thiophene-substituted analogs.
Borane Reduction of Amides
An alternative method involves the reduction of amide intermediates using borane in tetrahydrofuran (THF) at room temperature. This milder reduction is compatible with various functional groups and can be used to prepare 1,2,3,4-tetrahydroquinoline derivatives bearing acyclic side chains, including methyl substituents at the 2-position.
Pictet–Spengler Condensation Variants
The Pictet–Spengler reaction is a classical and versatile method for constructing tetrahydroquinoline and tetrahydroisoquinoline cores:
Mechanism: Condensation of a β-phenylethylamine derivative with an aldehyde forms an iminium ion intermediate, which undergoes intramolecular cyclization to form the tetrahydroquinoline ring.
Application: For this compound, a suitable aldehyde (e.g., acetaldehyde for methyl introduction) and an appropriate amine precursor can be used to achieve the desired substitution pattern.
Enantioselective Variants: Use of chiral auxiliaries or catalysts (e.g., (R)-TRIP, (S)-BINOL) allows for asymmetric synthesis of substituted tetrahydroquinolines with control over stereochemistry.
Microwave-Assisted Cyclization: Enhanced reaction rates and yields have been reported using microwave irradiation in Pictet–Spengler cyclizations.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Alkylation of quinolinone + Nitro reduction | Chloroalkylamine salts, K2CO3, DMF; Pd/C or Raney Ni, H2 or hydrazine hydrate | Straightforward, well-established | Requires nitro intermediates, multiple steps | Moderate to high (60-90) |
| Borane reduction of amides | 1 M Borane in THF, room temperature | Mild conditions, functional group tolerant | Requires amide intermediates | Moderate to high (65-85) |
| Pictet–Spengler condensation | β-phenylethylamine + aldehyde, acid catalyst | Direct ring formation, versatile substituents | May require chiral catalysts for enantioselectivity | High (70-98) |
| Microwave-assisted Pictet–Spengler | Same as above with microwave irradiation | Faster reaction, higher yields | Specialized equipment needed | High (up to 98) |
Detailed Research Findings
Ramnauth et al. (2011) demonstrated the synthesis of 1,2,3,4-tetrahydroquinoline derivatives via alkylation of quinolinone precursors followed by catalytic reduction of nitro groups to amines. They also reported borane-mediated reduction of amides as a milder alternative, achieving high yields and functional group compatibility.
A comprehensive review by Ysern et al. and subsequent studies highlighted the Pictet–Spengler reaction as a cornerstone in tetrahydroquinoline synthesis. Variants of this reaction enable the introduction of methyl groups at the 2-position by using acetaldehyde or related aldehydes. Enantioselective synthesis is possible with chiral auxiliaries or catalysts, which is critical for biological activity.
Microwave-assisted Pictet–Spengler reactions have been shown to improve reaction efficiency and yields, making them attractive for synthesizing substituted tetrahydroquinolines including 2-methyl derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into fully saturated amines. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in developing new materials and compounds.
Coordination Chemistry
In coordination chemistry, 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine acts as a ligand. Its ability to coordinate with metal ions enhances the development of metal complexes with potential applications in catalysis and materials science.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has demonstrated antiproliferative effects against several cancer cell lines. For example, derivatives of this compound have been tested against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma), showing significant cytotoxicity with IC50 values ranging from 5.4 to 17.2 μM .
Neuroprotective Effects
this compound has been studied for its neuroprotective properties. It inhibits monoamine oxidase (MAO), an enzyme involved in dopamine metabolism. This inhibition could have implications for treating neurodegenerative diseases like Parkinson's disease .
Medical Applications
Potential Therapeutic Agent
Research is ongoing to explore the compound's potential as a therapeutic agent for diseases such as Alzheimer's and other neurodegenerative disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological development.
Pain Management
Studies have evaluated the efficacy of related compounds in models of neuropathic pain. For instance, certain analogs have shown effectiveness in reversing thermal hyperalgesia when administered intraperitoneally .
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is used in producing dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require color stability and durability.
Case Studies
- Anticancer Activity Study : A study evaluating the antiproliferative effects of tetrahydroquinoline derivatives revealed significant cytotoxicity against cancer cell lines. The findings suggest that structural modifications can enhance the biological activity of these compounds .
- Neuroprotection Research : Research highlighted the efficacy of this compound in enhancing dopamine metabolism while inhibiting MAO activity. This dual action may offer therapeutic benefits in managing symptoms of neurodegenerative diseases .
- Kynurenine Pathway Modulation : Derivatives of this compound were shown to influence enzymatic activities within the kynurenine pathway. This modulation holds potential for restoring balance between excitatory and inhibitory neurotransmission in neurological disorders .
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in the central nervous system, leading to neuroprotective effects. The compound can modulate the activity of neurotransmitters and inhibit the binding of certain ligands to their receptors . Additionally, it may interfere with cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs in the Tetrahydroquinoline Family
Substituent Variations on the Tetrahydroquinoline Core
Key Observations :
- Fluorine substitution (e.g., compound 48) increases polarity and may enhance blood-brain barrier permeability compared to the methylated parent compound .
Side Chain Modifications
Key Observations :
- Dimethylaminoethyl side chains (compound 32) improve water solubility, critical for in vivo applications .
- Diethylaminoethyl groups (compound 47) increase lipophilicity but may reduce enzymatic stability due to steric hindrance .
Isoquinoline Derivatives
Key Observations :
- Isoquinoline vs. Quinoline: The position of the nitrogen atom alters electron distribution and binding interactions. For example, isoquinoline derivatives often exhibit distinct receptor selectivity in alkaloid-based drug design .
Carboline Derivatives
Key Observations :
- Carboline Core: The fused indole-pyridine system in MTHC allows for DNA intercalation, a property absent in tetrahydroquinolines .
Biological Activity
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a bicyclic amine with significant biological activity. Its molecular formula is C10H14N2, and it features a tetrahydroquinoline core with a methyl group at the second position and an amino group at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological effects.
Biological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : The compound has been tested for its ability to inhibit cell proliferation in cancer cell lines. For instance, studies have shown that related compounds can exert significant cytotoxic effects against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) with IC50 values ranging from 5.4 to 17.2 μM .
- Monoamine Oxidase Inhibition : It has been characterized as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in dopamine metabolism. This inhibition can lead to altered levels of neurotransmitters, potentially impacting conditions like depression and Parkinson's disease .
- Neuroprotective Effects : The compound's derivatives have been studied for their neuroprotective properties, particularly through their interactions with the kynurenine pathway. This pathway is essential for neurotransmitter balance and has implications in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound can be achieved through various chemical methods. Understanding its structure-activity relationship (SAR) is critical for developing more potent analogs. The presence of both a methyl group and an amino group contributes to its unique reactivity and biological profiles compared to other related compounds.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Tetrahydroquinoline | Lacks the methyl group at position two |
| 6-Aminoquinoline | Quinoline | Contains a quinoline core but lacks tetrahydrogen |
| 2-Methylquinoline | Quinoline | Methyl substitution at position two |
| 1-Methyl-1H-pyrrole | Pyrrole | Different heterocyclic structure |
Case Studies
Several studies have focused on the biological activity of this compound and its derivatives:
- Anticancer Activity : In a study evaluating the antiproliferative effects of various tetrahydroquinoline derivatives on cancer cell lines, significant cytotoxicity was observed in certain analogs that were structurally similar to this compound .
- Pain Relief : Another study explored the use of related compounds in models of neuropathic pain. Compounds similar to this compound demonstrated efficacy in reversing thermal hyperalgesia when administered intraperitoneally .
- Kynurenine Pathway Modulation : Research indicated that derivatives of this compound can influence the kynurenine pathway's enzymatic activities. This modulation has potential implications for treating neurological disorders by restoring balance between excitatory and inhibitory neurotransmission .
Q & A
What are the most reliable synthetic routes for 2-methyl-1,2,3,4-tetrahydroquinolin-6-amine, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step protocols, including nitro reduction, alkylation, and reductive amination. For example:
- Reduction of ketone intermediates : LiAlH₄ in THF reduces 6-amino-3,4-dihydroquinolin-2(1H)-one derivatives to yield the tetrahydroquinoline scaffold. Reaction conditions (e.g., anhydrous THF, 1-day stirring at room temperature) and post-reduction workup (NaOH quenching, filtration, and chromatography) are critical for purity .
- Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) of nitro precursors in ethanol provides high yields of amine intermediates, confirmed by H NMR and ESI-MS .
Characterization : - NMR : Key signals include aromatic protons (δ 6.3–6.6 ppm) and methyl/methylene groups (δ 2.1–3.3 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 260.2 [M+1]) validate structural integrity .
How can stereoselectivity be controlled during the synthesis of derivatives?
Answer:
Stereochemical outcomes are modulated via:
- Temperature-dependent isomerization : At 0°C, kinetic control favors syn-diols (≥20:1 selectivity), while heating to 85°C drives thermodynamic equilibration to anti-diols (≥12:1 selectivity) via boron-mediated intermediates .
- Chiral catalysts : Use of (dIpc)₂BH enables enantioselective hydrogenation of allenes, achieving up to 92% enantiomeric excess (e.e.) in diol products .
Methodological note : Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical purity.
What computational tools are recommended for analyzing crystal structures and molecular conformations?
Answer:
- Mercury CSD : Visualize and compare crystal packing motifs, void spaces, and intermolecular interactions (e.g., hydrogen bonds in tetrahydroquinoline derivatives) .
- Density Functional Theory (DFT) : Optimize ground-state geometries and predict NMR chemical shifts for conformationally flexible substituents .
Case study : X-ray crystallography of 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl carbamate derivatives reveals planar quinoline rings and intramolecular H-bonding, critical for stability .
How are biological activities of this compound derivatives evaluated?
Answer:
- Antimicrobial assays : Determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis or fungal strains using microbroth dilution .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., thiophene-2-carboximidamide) to enhance binding to target enzymes. For example, compound 50 (MIC = 1.56 µg/mL) shows improved potency due to hydrophobic interactions with bacterial membranes .
Experimental design : Include positive controls (e.g., isoniazid) and validate results with triplicate assays.
How can conflicting NMR or crystallographic data be resolved during structural elucidation?
Answer:
- Dynamic NMR analysis : Detect conformational exchange in flexible sidechains (e.g., dimethylaminoethyl groups) by variable-temperature H NMR .
- Packing similarity calculations : Use Mercury’s Materials Module to compare experimental crystal structures with database entries, identifying discrepancies in unit cell parameters or symmetry .
Example : Disordered methyl groups in X-ray data may require refinement with restraints or alternative space group assignments .
What strategies optimize yields in multi-step syntheses?
Answer:
- Protecting groups : Temporarily shield reactive amines (e.g., tert-butoxycarbonyl, Boc) during alkylation steps to prevent side reactions .
- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency. For instance, Pd/C in ethanol achieves >90% yield in nitro reductions .
Troubleshooting : Low yields in LiAlH₄ reductions may arise from incomplete dissolution of precursors; pre-dry solvents over molecular sieves .
How are environmental and safety risks managed during synthesis?
Answer:
- Hazard mitigation : Use fume hoods for reactions involving LiAlH₄ or toxic intermediates (e.g., thiophene-2-carboximidamide). Refer to safety codes (P280, P301) for handling guidelines .
- Waste disposal : Quench reactive residues (e.g., excess boranes) with isopropanol/water mixtures before aqueous waste treatment .
What analytical techniques validate synthetic intermediates with conflicting spectral data?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve ambiguous H/C assignments, particularly for overlapping aromatic or methyl signals .
- High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₁₈H₂₄N₄FS requires m/z 347.1700) to rule out isobaric impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
